

Unraveling the Mass Shift: A Technical Guide to Deferiprone and its Deuterated Analog

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of isotopic labeling through the lens of Deferiprone and its deuterated form, **Deferiprone-d3**. By substituting hydrogen atoms with their heavier deuterium counterparts, researchers can create a stable isotope-labeled internal standard essential for accurate bioanalytical quantification. This document provides a comprehensive overview of the resulting mass shift, the methodologies for its detection, and the structural basis for this phenomenon.

Quantitative Data Summary

The introduction of three deuterium atoms into the Deferiprone structure results in a predictable and quantifiable increase in its molecular weight. This mass shift is the cornerstone of its use as an internal standard in mass spectrometry-based assays. The table below summarizes the key quantitative data for both compounds.

Property	Deferiprone	Deferiprone-d3
Chemical Formula	C7H9NO2[1][2]	C7H6D3NO2[3]
Molecular Weight (g/mol)	139.15[1][4]	142.17
Monoisotopic Mass (Da)	139.063328530	~142.0821
Mass Shift (Da)	-	+3.01877



The Structural Basis of the Mass Shift

The mass difference between Deferiprone and **Deferiprone-d3** arises from the replacement of three protium (¹H) atoms with three deuterium (²H or D) atoms on the methyl group at the N1 position of the pyridinone ring. Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, whereas protium contains only a proton. This additional neutron in each of the three deuterium atoms is responsible for the observed increase in molecular weight.





Chemical Structures of Deferiprone and Deferiprone-d3

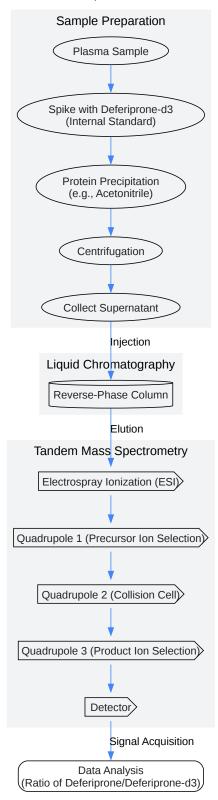
Deferiprone

C₇H₉NO₂ MW: 139.15 g/mol Deferiprone-d3

C₇H₆D₃NO₂ MW: 142.17 g/mol

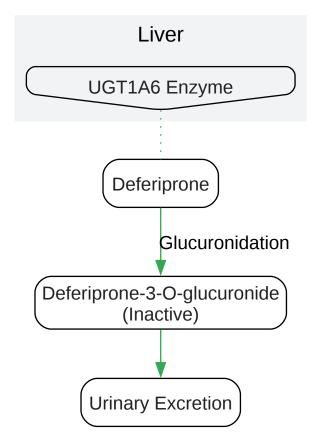


LC-MS/MS Experimental Workflow





Metabolic Pathway of Deferiprone



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